molecular formula C12H15NO3 B13492336 Methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate CAS No. 185212-26-4

Methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13492336
CAS No.: 185212-26-4
M. Wt: 221.25 g/mol
InChI Key: TZLNRCASKCIUCX-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole compound . The reaction conditions are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis remains a standard approach in laboratory settings, and scaling up this method for industrial production would require optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like methanol or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines .

Scientific Research Applications

Methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: It serves as a probe to study biological pathways involving indole compounds.

    Medicine: It has potential therapeutic applications due to its biological activities, including antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness

Methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate is unique due to its specific ethoxy and carboxylate functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

185212-26-4

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C12H15NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-6,10,13H,3,7H2,1-2H3

InChI Key

TZLNRCASKCIUCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1CC(N2)C(=O)OC

Origin of Product

United States

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